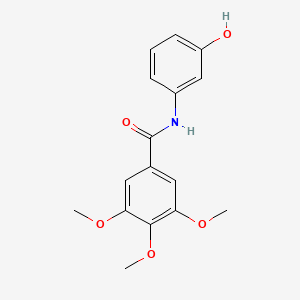

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

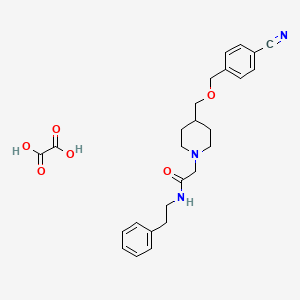

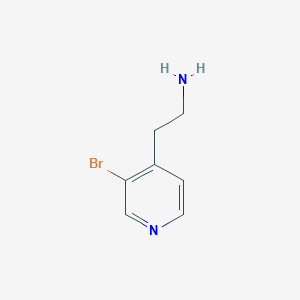

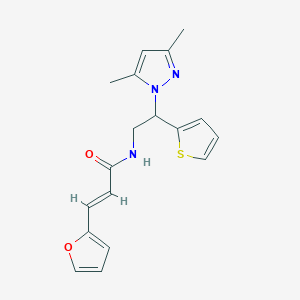

The synthesis of similar compounds often involves chemical reactions of benzylamine and 4-carboxybenzaldehyde in ethanol . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can lead to a variety of by-products. For example, the most frequently detected by-products in a review were hydroquinone, 1,4-benzoquinone, 4-aminophenol, acetamide, oxalic acid, formic acid, acetic acid, 1,2,4-trihydroxy benzene, and maleic acid .Aplicaciones Científicas De Investigación

Biochemical Research

This compound is utilized in biochemical research due to its ability to act as a fluorescent probe. It facilitates the detection of proteins, enzymes, and nucleic acids, playing a crucial role in examining protein-protein interactions, DNA-protein interactions, and exploring protein structure and function .

Metabolic Studies

In metabolic research, the compound’s derivatives are synthesized for use as material standards. These derivatives are obtained through reactions like deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation, which are essential for characterizing metabolic pathways .

Environmental Engineering

A single amino acid substitution in the aromatic hydroxylase (HpaB) enzyme alters its substrate specificity. This compound can be used to study the effects of such substitutions on the degradation of environmental pollutants .

Drug Development

The compound’s derivatives are being explored as potential drug candidates, particularly in the field of anti-hyperlipidemic drugs. Preclinical studies are ongoing to evaluate their efficacy and safety profiles .

Material Science

In the development of covalent organic frameworks (COFs), this compound can be incorporated to create materials with hierarchical porosity. Such materials have applications in gas storage, separation processes, and catalysis .

Biotechnological Applications

The compound’s structural analogs are used in biotechnology for modifying enzymes to enhance their catalytic efficiency and versatility. This is particularly relevant in the design of hydroxylases with specific substrate recognition capabilities .

Antioxidant Research

Porphyrins with phenolic fragments, which include derivatives of this compound, are studied for their antioxidant properties. They have protective effects in model reactions and could be significant in preventing the toxicity of heavy metals .

Pharmacokinetics

The compound is also important in pharmacokinetic studies where its metabolites are synthesized and characterized to understand drug metabolism and distribution within the body .

Mecanismo De Acción

Target of Action

Similar compounds such as am404, a paracetamol metabolite, have been shown to target the transient receptor potential vanilloid type 1 (trpv1) and the cannabinoid receptor type 1 (cb1) .

Mode of Action

Based on the similar compound am404, it might exert its pharmacological effects in immune cells

Biochemical Pathways

Related compounds like am404 have been shown to inhibit prostaglandin synthesis in activated microglia by inhibiting cox activity . This suggests that N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also influence similar pathways.

Pharmacokinetics

Related compounds have been shown to undergo metabolism by the host and residing intestinal microbiota, which causes conjugations and structural modifications of the compounds

Result of Action

Related compounds like am404 have been shown to inhibit the production of inflammatory mediators of the arachidonic acid pathway in activated microglia . This suggests that N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also have anti-inflammatory effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide. Factors such as pH, temperature, and the presence of other compounds can affect its bioavailability and effectiveness

Propiedades

IUPAC Name |

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)17-11-5-4-6-12(18)9-11/h4-9,18H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHJCUNJWNGEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile](/img/structure/B2850646.png)

![N-Methylbenzo[d]isothiazol-3-amine](/img/structure/B2850652.png)

![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2850658.png)

![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2850664.png)